molecular formula C15H16Se2 B14622760 1-Phenylselanylpropylselanylbenzene CAS No. 56814-39-2

1-Phenylselanylpropylselanylbenzene

Katalognummer: B14622760
CAS-Nummer: 56814-39-2
Molekulargewicht: 354.2 g/mol
InChI-Schlüssel: IQGGWOFNLDIYPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylselanylpropylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylselanylpropylselanylbenzene can be synthesized through a multi-step process involving the reaction of phenylselenol with 1,3-dibromopropane. The reaction typically requires a base such as sodium hydride (NaH) to deprotonate the phenylselenol, followed by nucleophilic substitution to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenylselanylpropylselanylbenzene undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenylselanylpropylselanylbenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.

    Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.

    Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.

Wirkmechanismus

The mechanism of action of 1-Phenylselanylpropylselanylbenzene involves its ability to undergo redox reactions. Selenium atoms can cycle between different oxidation states, allowing the compound to act as an antioxidant. This redox cycling can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS).

Molecular Targets and Pathways:

    Antioxidant Pathways: The compound interacts with ROS, reducing oxidative stress.

    Enzyme Modulation: It may modulate the activity of selenium-dependent enzymes, such as glutathione peroxidase.

Vergleich Mit ähnlichen Verbindungen

    Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.

    Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in antioxidant enzymes.

Uniqueness: 1-Phenylselanylpropylselanylbenzene is unique due to its specific structure, which allows for distinct reactivity and potential applications. Its dual selenium atoms provide enhanced redox capabilities compared to compounds with a single selenium atom.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and industry. Further studies are needed to fully explore its applications and benefits.

Eigenschaften

CAS-Nummer

56814-39-2

Molekularformel

C15H16Se2

Molekulargewicht

354.2 g/mol

IUPAC-Name

1-phenylselanylpropylselanylbenzene

InChI

InChI=1S/C15H16Se2/c1-2-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI-Schlüssel

IQGGWOFNLDIYPI-UHFFFAOYSA-N

Kanonische SMILES

CCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.